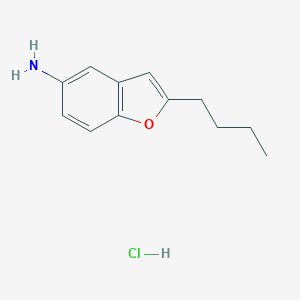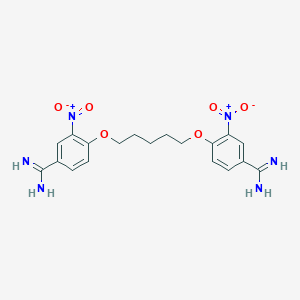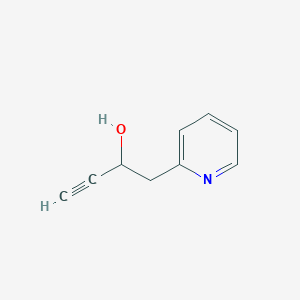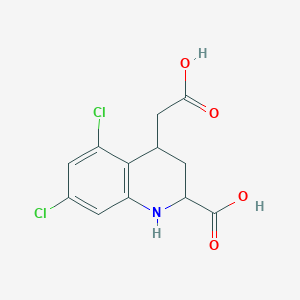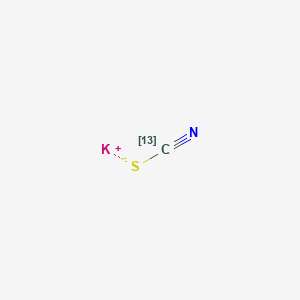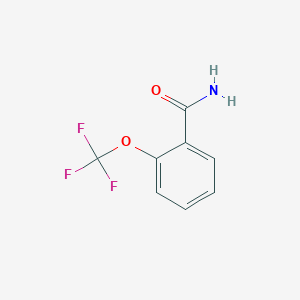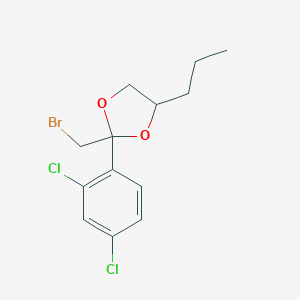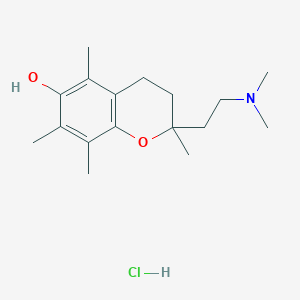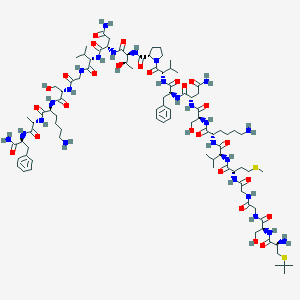
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcitonin gene-related peptide (CGRP) is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It is a 37-amino acid peptide that is derived from the calcitonin gene and is involved in a variety of physiological processes, including pain transmission, cardiovascular regulation, and inflammation. CGRP has been the subject of extensive research due to its potential therapeutic applications in the treatment of various diseases. In
作用机制
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- acts on the Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- receptor, a G protein-coupled receptor that is expressed on a variety of cell types. Binding of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- to the receptor activates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This, in turn, leads to the activation of protein kinase A (PKA) and the phosphorylation of downstream targets, resulting in the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-.
生化和生理效应
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- has been shown to have a variety of biochemical and physiological effects that are similar to those of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. These include vasodilation, inhibition of platelet aggregation, modulation of immune function, and regulation of pain transmission. The peptide has also been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- in lab experiments is its ability to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in a controlled manner. The peptide can be used to investigate the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- without the confounding factors associated with endogenous Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. However, one limitation of using the peptide is that it may not fully replicate the complex interactions between Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor that occur in vivo.
未来方向
There are several potential future directions for research on Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)-. One area of interest is the development of novel therapeutic agents based on the structure of the peptide. Another area of research is the investigation of the role of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in the pathogenesis of various diseases, including migraine, arthritis, and cardiovascular disease. Finally, further studies are needed to elucidate the complex interactions between Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor, and to identify potential therapeutic targets for the treatment of diseases associated with Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- dysregulation.
Conclusion
In conclusion, Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- is a synthetic peptide that has been developed as a tool for investigating the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. The peptide has been shown to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- on a variety of physiological processes, and has been used extensively in scientific research to study the mechanism of action of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor. While there are limitations to using the peptide in lab experiments, it remains a valuable tool for investigating the role of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in various diseases and for identifying potential therapeutic targets for the treatment of these diseases.
合成方法
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- is a synthetic peptide that is produced by solid-phase peptide synthesis. The peptide is assembled on a resin support using standard Fmoc chemistry, and the t-butyl-cysteine residue is introduced using a thioether linkage. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
科学研究应用
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- has been used extensively in scientific research to investigate the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. It has been shown to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- on a variety of physiological processes, including vasodilation, pain transmission, and inflammation. The peptide has also been used to study the mechanism of action of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor, as well as to identify potential therapeutic targets for the treatment of diseases such as migraine, arthritis, and cardiovascular disease.
属性
CAS 编号 |
137908-73-7 |
|---|---|
产品名称 |
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- |
分子式 |
C92H149N25O26S2 |
分子量 |
2085.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-tert-butylsulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |
InChI |
InChI=1S/C92H149N25O26S2/c1-47(2)71(88(140)101-42-70(126)104-63(44-119)85(137)105-55(28-19-21-32-93)79(131)102-50(7)76(128)107-58(75(98)127)36-52-24-15-13-16-25-52)113-84(136)61(39-67(97)123)110-90(142)74(51(8)121)116-87(139)65-30-23-34-117(65)91(143)73(49(5)6)115-83(135)59(37-53-26-17-14-18-27-53)108-82(134)60(38-66(96)122)109-86(138)64(45-120)112-80(132)56(29-20-22-33-94)106-89(141)72(48(3)4)114-81(133)57(31-35-144-12)103-69(125)41-99-68(124)40-100-78(130)62(43-118)111-77(129)54(95)46-145-92(9,10)11/h13-18,24-27,47-51,54-65,71-74,118-121H,19-23,28-46,93-95H2,1-12H3,(H2,96,122)(H2,97,123)(H2,98,127)(H,99,124)(H,100,130)(H,101,140)(H,102,131)(H,103,125)(H,104,126)(H,105,137)(H,106,141)(H,107,128)(H,108,134)(H,109,138)(H,110,142)(H,111,129)(H,112,132)(H,113,136)(H,114,133)(H,115,135)(H,116,139)/t50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-/m0/s1 |
InChI 键 |
WATQXYHVKWACLE-XACTVAOOSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CSC(C)(C)C)N)O |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |
规范 SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |
其他 CAS 编号 |
137908-73-7 |
序列 |
XSGGMVKSNFVPTNVGSKAF |
同义词 |
(But-Cys18)(19-37)-fragment betaCGRP betaCGRP (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-cysteine(18)- t-butyl-Cys(18)-CGRP (19-37) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
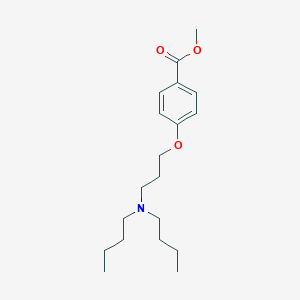
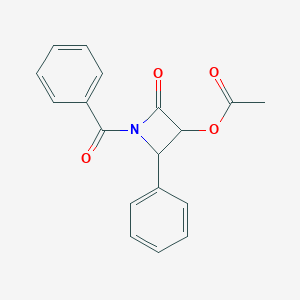
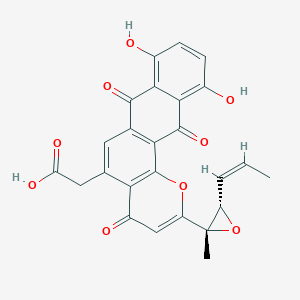
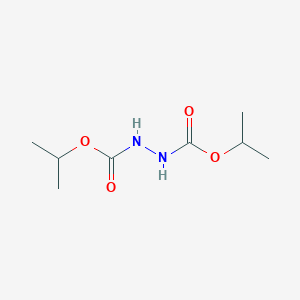
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
